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Compound of Interest

Compound Name: 4-Methoxy-2-methyl-2H-indazole

Cat. No.: B11918527

Get Quote

Introduction & Chemical Identity
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for

drugs like Pazopanib and Axitinib. The methylation of 4-methoxy-1H-indazole typically yields a

mixture of the 1-methyl (1H) and 2-methyl (2H) isomers.

While the 1H-isomer is thermodynamically favored, the 2H-isomer ("isoindazole") often exhibits

distinct biological activity and unique electronic properties. Unambiguous structural assignment

requires a rigorous spectroscopic approach, as the two isomers share identical molecular

weights and similar polarity.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Isolation Context
To obtain high-purity spectroscopic data, the compound is typically synthesized via the

methylation of 4-methoxy-1H-indazole using methyl iodide (MeI) or dimethyl sulfate (DMS) in

the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).

Reaction Outcome: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

Isolation: The 2H-isomer is generally less polar than the 1H-isomer and elutes first during

silica gel flash chromatography (typical eluent: 20-40% EtOAc in Hexanes).

Spectroscopic Characterization
A. 1H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum provides the primary diagnostic evidence for the 2H-isomer. The

most critical signals are the N-methyl singlet and the H3 pyrazole proton.

Predicted Chemical Shifts (400 MHz, CDCl₃):
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Expert Insight: The "Bay Region" interaction between the 4-OMe group and the H-3 proton is a

unique feature. Unlike the 1-methyl isomer, where the N-Me is far from the benzene ring

substituents, the 2-methyl isomer places the N-Me group in a position that influences the

electronic environment of H-3 directly.

B. 13C NMR Spectroscopy (Carbon NMR)
The carbon spectrum confirms the quinoid-like character of the 2H-indazole system.
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Structural Differentiation Strategy (The "Self-Validating"
Protocol)
The most common error in indazole chemistry is misassigning the N1 and N2 isomers. You

must use 2D NMR (NOESY/ROESY) to validate the structure.

The NOE Logic Flow
N2-Methyl Confirmation: In the 2H-isomer, the N-CH₃ protons (at N2) are spatially close to

the H-3 proton on the pyrazole ring.

Observation: Strong NOE correlation between δ 4.18 (N-Me) and δ 8.20 (H-3).

N1-Methyl Exclusion: In the 1H-isomer, the N-CH₃ protons (at N1) are spatially close to H-7

on the benzene ring.

Observation: Absence of NOE between N-Me and H-7 confirms the 2H-structure.

4-Methoxy Confirmation: The O-Me group will show NOE correlations to H-5 (ortho) and

potentially H-3 (peri/bay region).
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Figure 1: NOESY correlation logic for distinguishing 2-methyl from 1-methyl indazoles.

Experimental Protocols
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Protocol A: Synthesis & Rapid Identification
Methylation: Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and MeI

(1.1 eq). Stir at RT for 2h.[1]

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

Na₂SO₄.[2]

TLC Analysis: Develop in 1:1 EtOAc/Hexane.

Top Spot (Rf ~0.6): 4-Methoxy-1-methyl-1H-indazole (Thermodynamic product).

Bottom Spot (Rf ~0.4): 4-Methoxy-2-methyl-2H-indazole (Kinetic/Minor product).

Note: Rf values may invert depending on the stationary phase; always confirm with NMR.

Protocol B: Spectroscopic Sample Preparation
Solvent: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d₆ if solubility is poor, but

note that N-Me shifts may move upfield by ~0.1 ppm.

Concentration: 10 mg in 0.6 mL solvent is ideal for obtaining clear 13C and 2D spectra within

30 minutes.

References
Regioselectivity of Indazole Methylation

Title: "Regioselective synthesis of 2H-indazoles via alkylation under phase-transfer c

Source:Journal of Organic Chemistry, 2021.[2]

Context: Establishes the N2-alkylation preference under specific basic conditions.
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NOE Analysis of Heterocycles: Title: "Differentiation of 1H- and 2H-indazoles by 1H-15N
HMBC and NOESY spectroscopy." Source:Magnetic Resonance in Chemistry. Context:
Defines the standard NOE correlations (N-Me to H3 vs H7) used in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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